2,3,4-trimethoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide
Description
Properties
IUPAC Name |
2,3,4-trimethoxy-N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4/c1-24-11-12(9-23-24)16-14(20-7-8-21-16)10-22-19(25)13-5-6-15(26-2)18(28-4)17(13)27-3/h5-9,11H,10H2,1-4H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFVTUJBATMYEET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)C3=C(C(=C(C=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-trimethoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole and pyrazine intermediates, followed by their coupling with the trimethoxybenzamide moiety. Key steps may include:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine and diketone precursors.
Synthesis of the pyrazine ring: This often involves the condensation of diamines with diketones or other suitable precursors.
Coupling reactions: The final step involves coupling the pyrazole and pyrazine intermediates with the trimethoxybenzamide using reagents such as coupling agents (e.g., EDC, DCC) under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,3,4-trimethoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: The trimethoxyphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using concentrated nitric and sulfuric acids; halogenation using halogens in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2,3,4-trimethoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cell proliferation.
Biological Research: It is used in studies exploring its antimicrobial, antiviral, and anti-inflammatory properties.
Chemical Biology: The compound serves as a probe to study the interactions between small molecules and biological macromolecules.
Industrial Applications: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,3,4-trimethoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The trimethoxyphenyl group is known to inhibit tubulin polymerization, while the pyrazole and pyrazine rings may interact with specific protein kinases, leading to the modulation of signaling pathways involved in cell growth and survival.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Observations :
- Trifluoromethyl vs. Trimethoxy Groups : Trifluoromethyl substituents (e.g., in and ) improve metabolic stability and lipophilicity, whereas trimethoxy groups may enhance solubility and polar interactions.
- Heterocyclic Moieties: Pyrazine-pyrazole systems (target compound) vs. pyrimidine-pyrazine () or oxadiazole-pyrazine () influence binding specificity.
- Positional Isomerism: The 2,3,4-trimethoxy pattern (target) vs.
Physicochemical Properties
- Solubility : Trimethoxy groups (target) likely increase aqueous solubility compared to trifluoromethyl analogues (e.g., ).
- Lipophilicity : LogP values for trifluoromethyl-containing compounds (e.g., ) are expected to be higher than the target due to hydrophobic CF₃ groups.
- Stability : The pyrazine-pyrazole system may confer stability against oxidative degradation, similar to oxadiazole derivatives in .
Biological Activity
2,3,4-Trimethoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide is a complex organic compound notable for its potential biological activities. This compound belongs to a class of pyrazole derivatives, which have garnered attention due to their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. This article delves into the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 382.4 g/mol. The presence of multiple functional groups, including methoxy and pyrazole moieties, contributes to its biological activity.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of pyrazole derivatives. For instance, a related compound exhibited significant cytotoxicity against various cancer cell lines. The IC50 values for these compounds ranged from 49.85 µM to 72.4 µM, indicating effective growth inhibition in cancerous cells . The mechanism often involves apoptosis induction and cell cycle arrest at specific phases (G1 and G2/M), as seen in studies involving similar pyrazole derivatives.
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 49.85 | Apoptosis induction |
| Compound B | A549 | 72.4 | Cell cycle arrest |
| Compound C | NCI-H460 | 55.0 | Autophagy without apoptosis |
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are well-documented. For example, compounds similar to this compound have shown the ability to inhibit lipopolysaccharide (LPS)-induced production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), which are critical mediators in inflammatory responses .
Case Study: Inhibition of Inflammatory Mediators
In a study assessing the anti-inflammatory effects of a series of pyrazole derivatives:
- Findings : Compounds displayed significant inhibition of NO production in macrophage cell lines.
- Concentration Range : Effective concentrations ranged from 10 µM to 100 µM.
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
